

An In-depth Technical Guide to the Properties of Nickel Dimethylglyoxime Precipitate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **nickel dimethylglyoxime** precipitate, a compound of significant interest in analytical chemistry and materials science. The following sections detail its chemical and physical characteristics, the established experimental protocol for its synthesis and isolation, and visual representations of its chemical structure and the analytical workflow in which it plays a pivotal role.

Core Properties of Nickel Dimethylglyoxime

Nickel dimethylglyoxime, with the chemical formula $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$, is a well-known coordination complex.^{[1][2]} It is a bright, scarlet-red solid, a characteristic that makes it easily identifiable.^{[1][3]} This vibrant color is a key feature in its widespread use for the qualitative and quantitative analysis of nickel.^{[4][5]} The compound is notably insoluble in water but will dissolve in mineral acids.^{[4][6]}

The formation of the **nickel dimethylglyoxime** precipitate is highly dependent on the pH of the solution, with quantitative precipitation occurring in a pH range of 5 to 9.^{[7][8][9]} The reaction is typically carried out in an ammoniacal or buffered solution to maintain this optimal pH.^[8] If the solution becomes too acidic, the equilibrium shifts, leading to the dissolution of the precipitate.^{[7][8]}

The structure of **nickel dimethylglyoxime** is a square planar complex where the nickel(II) ion is coordinated to two dimethylglyoxime ligands through their nitrogen atoms.^{[1][4]} This

arrangement is further stabilized by intramolecular hydrogen bonds between the oxime groups of the ligands, contributing to the compound's low solubility in water.[10]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **nickel dimethylglyoxime** precipitate:

Property	Value	References
Molecular Formula	C ₈ H ₁₄ N ₄ NiO ₄	[2][3]
Molecular Weight	288.91 g/mol	[2][3]
Color	Scarlet-red	[1][3]
Melting Point	Sublimes at 250 °C	[4][6]
Solubility in Water	Insoluble	[4][10]
Optimal pH for Precipitation	5 - 9	[7][8][9]
Gravimetric Factor (for Ni)	0.2032	[11]
Decomposition Temperature	Starts around 280 °C	[12][13]

Experimental Protocols

The gravimetric determination of nickel using dimethylglyoxime is a classic and highly accurate analytical method.[8] The following protocol outlines the key steps involved in this process.

Gravimetric Determination of Nickel

1. Sample Preparation:

- Accurately weigh a sample of the nickel-containing material.
- Dissolve the sample in a suitable acid, such as nitric acid or hydrochloric acid.[11] If nitric acid is used, it is often followed by evaporation and treatment with hydrochloric acid to remove excess nitric acid.[11]

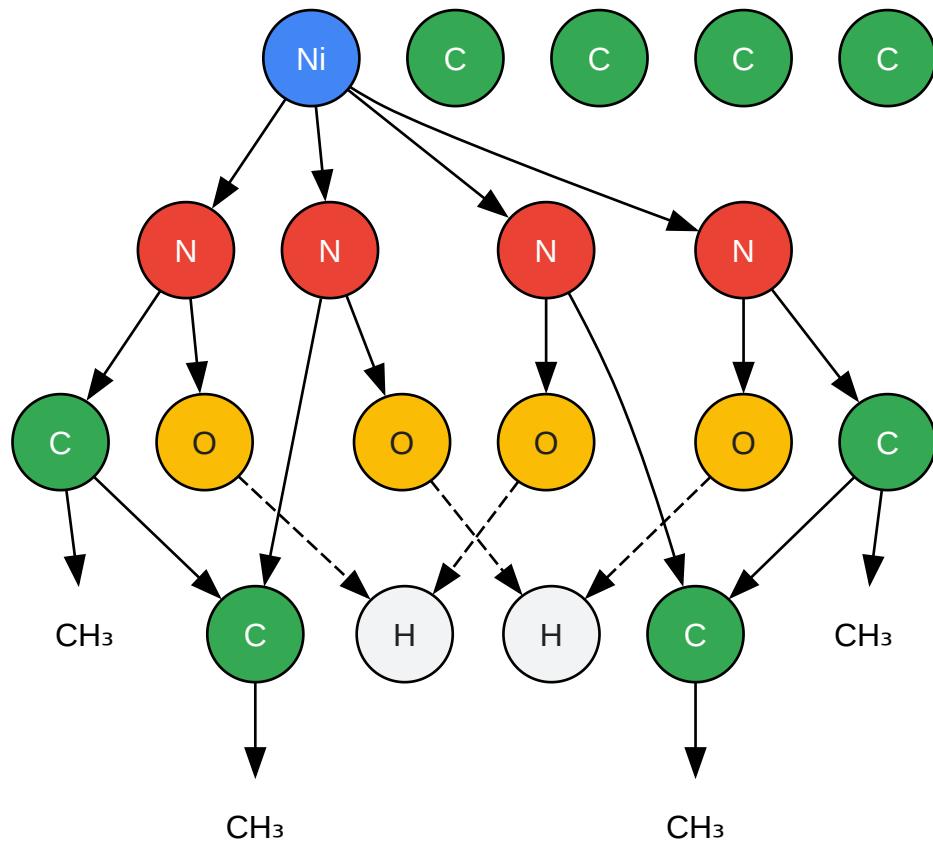
- If interfering ions such as iron(III) are present, add a masking agent like tartaric acid or citric acid to prevent their precipitation as hydroxides in the subsequent alkaline conditions.[9][11][14]

2. Precipitation:

- Dilute the sample solution with distilled water and heat to approximately 60-80 °C.[15]
- Add a 1% alcoholic solution of dimethylglyoxime to the warm solution.[11] An excess of the reagent should be avoided as it can precipitate out.[7][8]
- Slowly add a slight excess of aqueous ammonia solution with constant stirring until the solution is slightly ammoniacal.[7][8] The characteristic bright red precipitate of **nickel dimethylglyoxime** will form.
- Digest the precipitate by keeping the solution warm (e.g., on a steam bath) for about an hour to encourage the formation of larger, more easily filterable particles.[11]

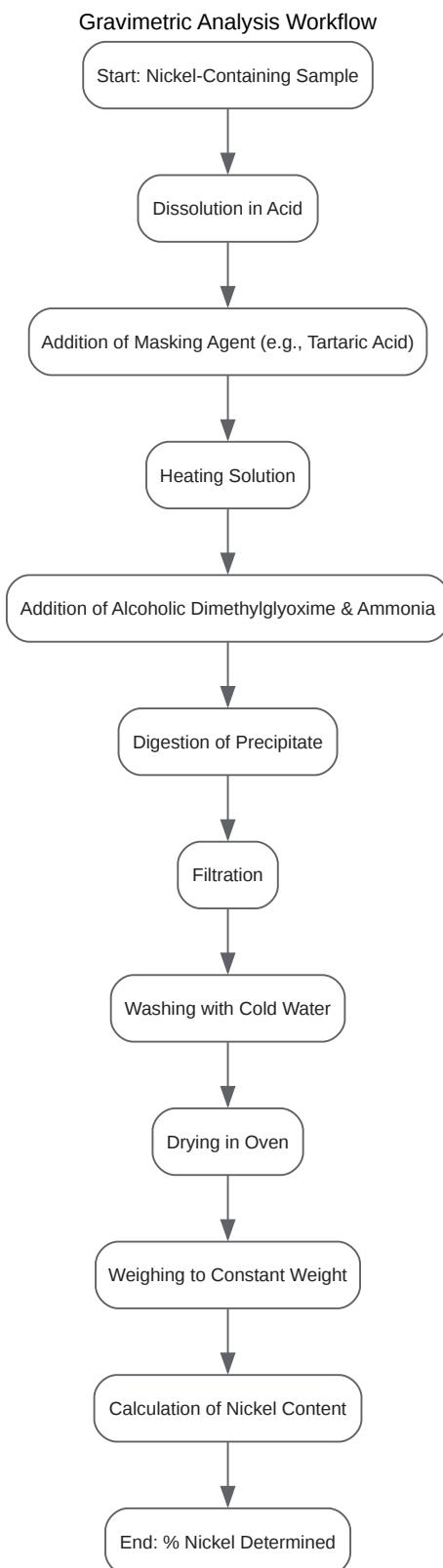
3. Filtration and Washing:

- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[9][15]
- Wash the precipitate several times with cold water to remove any soluble impurities.[11][14] A final wash with a small amount of alcohol can help in removing excess water.[16]


4. Drying and Weighing:

- Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.[14][15]
- Cool the crucible in a desiccator before each weighing to prevent absorption of atmospheric moisture.
- The weight of the nickel in the original sample can be calculated from the weight of the dried precipitate using the gravimetric factor of 0.2032.[11]

Visualizations


The following diagrams illustrate the chemical structure of the **nickel dimethylglyoxime** precipitate and the experimental workflow for its gravimetric analysis.

Chemical Structure of Nickel Dimethylglyoxime

[Click to download full resolution via product page](#)

Caption: Structure of the **Nickel Dimethylglyoxime** Complex.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Gravimetric Analysis of Nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Nickel dimethylglyoxime | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel Dimethylglyoxime [benchchem.com]
- 5. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 6. NICKEL DIMETHYGLYOXIME | 13478-93-8 [chemicalbook.com]
- 7. people.bu.edu [people.bu.edu]
- 8. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 12. Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | MDPI [mdpi.com]
- 13. [PDF] Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | Semantic Scholar [semanticscholar.org]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 16. Aim: Estimate the amount of Nickel present in a given solution as bis(dimethylglyoximato)nickel(II) gravimetrically by counterpoise filter paper. | DOCX [slideshare.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Nickel Dimethylglyoxime Precipitate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143609#properties-of-nickel-dimethylglyoxime-precipitate\]](https://www.benchchem.com/product/b1143609#properties-of-nickel-dimethylglyoxime-precipitate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com